N-(Salicylidene)-5-fluoro-2-methylaniline
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Overview
Description
N-(Salicylidene)-5-fluoro-2-methylaniline is a Schiff base compound formed by the condensation of salicylaldehyde and 5-fluoro-2-methylaniline. Schiff bases are known for their azomethine group (C=N) and are widely studied for their coordination chemistry and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Salicylidene)-5-fluoro-2-methylaniline can be synthesized through a condensation reaction between salicylaldehyde and 5-fluoro-2-methylaniline. The reaction typically involves mixing equimolar amounts of the two reactants in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the Schiff base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(Salicylidene)-5-fluoro-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the azomethine group can yield the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(Salicylidene)-5-fluoro-2-methylaniline has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its antimicrobial and antioxidant activities.
Medicine: Explored for potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various organic compounds
Mechanism of Action
The mechanism of action of N-(Salicylidene)-5-fluoro-2-methylaniline involves its ability to coordinate with metal ions through the azomethine nitrogen and phenolic oxygen atoms. This coordination can enhance the compound’s biological activity by stabilizing reactive intermediates and facilitating interactions with biological targets. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- N-(Salicylidene)-2-hydroxyaniline
- N-(Salicylidene)-4-aminoantipyrine
- N-(Salicylidene)-2-chloroaniline
Uniqueness
N-(Salicylidene)-5-fluoro-2-methylaniline is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and reactivity. The fluorine substituent can enhance the compound’s stability and biological activity compared to its non-fluorinated analogs .
Properties
IUPAC Name |
2-[(5-fluoro-2-methylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c1-10-6-7-12(15)8-13(10)16-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZMWSIICVLEAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N=CC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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